molecular formula C16H22N2O4 B3072841 Tert-butyl 3-(benzyloxycarbonylamino)azetidine-1-carboxylate CAS No. 1017044-94-8

Tert-butyl 3-(benzyloxycarbonylamino)azetidine-1-carboxylate

Cat. No.: B3072841
CAS No.: 1017044-94-8
M. Wt: 306.36 g/mol
InChI Key: TXMHXBSZKBBGJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-(benzyloxycarbonylamino)azetidine-1-carboxylate: is a chemical compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that are of significant interest in medicinal chemistry due to their unique structural properties and potential biological activities. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(benzyloxycarbonylamino)azetidine-1-carboxylate typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be formed through cyclization reactions involving appropriate precursors. For example, starting from a suitable amino alcohol, cyclization can be achieved using reagents like triphosgene or phosgene under controlled conditions.

    Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl (Cbz) protecting group can be introduced using benzyl chloroformate in the presence of a base such as triethylamine.

    Formation of the Tert-butyl Ester: The tert-butyl ester group can be introduced using tert-butyl chloroformate in the presence of a base like pyridine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the benzyloxycarbonyl group can be replaced by other nucleophiles.

    Deprotection Reactions: The benzyloxycarbonyl group can be removed under hydrogenation conditions using palladium on carbon as a catalyst.

    Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

    Hydrogenation: Palladium on carbon, hydrogen gas.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

    Substitution: Various nucleophiles such as amines or thiols.

Major Products Formed:

    Deprotected Amine: Removal of the benzyloxycarbonyl group yields the free amine.

    Carboxylic Acid: Hydrolysis of the tert-butyl ester yields the corresponding carboxylic acid.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of complex organic molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine:

  • Utilized in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

Industry:

  • Applied in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-(benzyloxycarbonylamino)azetidine-1-carboxylate is primarily related to its role as a synthetic intermediate. It does not have a direct biological target but is used to construct molecules that may interact with various biological pathways. The benzyloxycarbonyl group serves as a protecting group, allowing for selective reactions at other sites of the molecule.

Comparison with Similar Compounds

  • Tert-butyl 3-(benzyloxycarbonylamino)pyrrolidine-1-carboxylate
  • 1-Boc-3-azetidinone
  • Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate

Comparison:

  • Tert-butyl 3-(benzyloxycarbonylamino)pyrrolidine-1-carboxylate: Similar in structure but contains a pyrrolidine ring instead of an azetidine ring.
  • 1-Boc-3-azetidinone: Contains a Boc protecting group instead of a benzyloxycarbonyl group.
  • Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate: Contains an oxoethyl group instead of a benzyloxycarbonyl group.

Uniqueness: Tert-butyl 3-(benzyloxycarbonylamino)azetidine-1-carboxylate is unique due to its specific combination of protecting groups and the azetidine ring, making it a valuable intermediate in the synthesis of various complex molecules.

Properties

IUPAC Name

tert-butyl 3-(phenylmethoxycarbonylamino)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4/c1-16(2,3)22-15(20)18-9-13(10-18)17-14(19)21-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXMHXBSZKBBGJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 3-(benzyloxycarbonylamino)azetidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 3-(benzyloxycarbonylamino)azetidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 3-(benzyloxycarbonylamino)azetidine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Tert-butyl 3-(benzyloxycarbonylamino)azetidine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Tert-butyl 3-(benzyloxycarbonylamino)azetidine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Tert-butyl 3-(benzyloxycarbonylamino)azetidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.